molecular formula C14H17ClFNO4 B15223583 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate

Cat. No.: B15223583
M. Wt: 317.74 g/mol
InChI Key: WMKMGALWQPOENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups

Chemical Reactions Analysis

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions. The chloro and fluoro groups can undergo substitution reactions, making the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(19)17-7-9-10(16)6-5-8(11(9)15)12(18)20-4/h5-6H,7H2,1-4H3,(H,17,19)

InChI Key

WMKMGALWQPOENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.